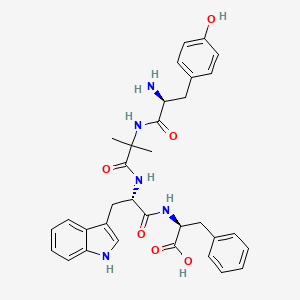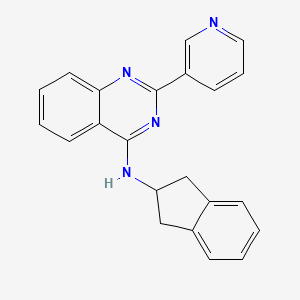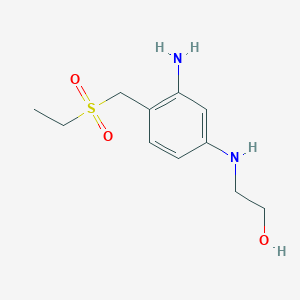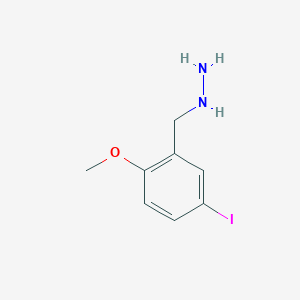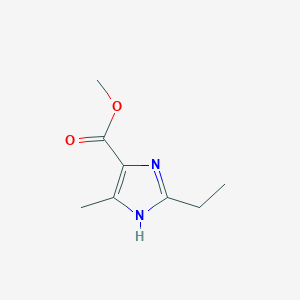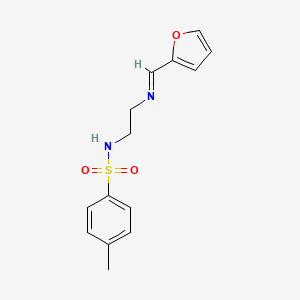
N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide is a complex organic compound that features a furan ring, an imine group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide typically involves the condensation of furan-2-carbaldehyde with 2-aminoethyl-4-methylbenzenesulfonamide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond between the aldehyde and the amine.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as acid catalysts, can enhance the reaction rate and efficiency. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: N-(2-((Furan-2-ylmethyl)amino)ethyl)-4-methylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide is used as a ligand in coordination chemistry. It can form complexes with transition metals, which are studied for their catalytic properties.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. The presence of the sulfonamide group makes it a candidate for inhibiting enzymes that require sulfonamide binding.
Medicine
Medically, derivatives of this compound are explored for their antimicrobial and anticancer properties. The imine group and the furan ring are structural motifs found in various bioactive molecules.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism by which N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide exerts its effects involves the interaction of its functional groups with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. The imine group can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(2-((Furan-2-ylmethylene)amino)ethyl)benzenesulfonamide: Lacks the methyl group on the benzene ring.
N-(2-((Thiophene-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide: Contains a thiophene ring instead of a furan ring.
N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom on the benzene ring.
Uniqueness
N-(2-((Furan-2-ylmethylene)amino)ethyl)-4-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the furan ring, imine group, and sulfonamide group in a single molecule allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C14H16N2O3S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylideneamino)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-12-4-6-14(7-5-12)20(17,18)16-9-8-15-11-13-3-2-10-19-13/h2-7,10-11,16H,8-9H2,1H3 |
InChI Key |
JMVWWRYYMSRHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


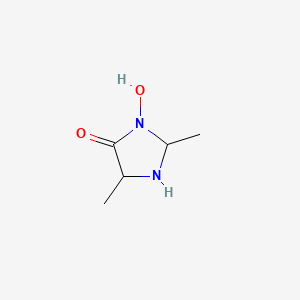
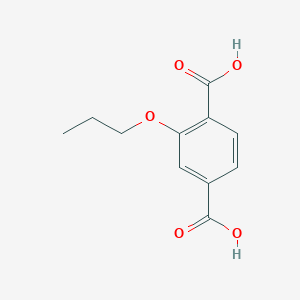

![tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B12823033.png)
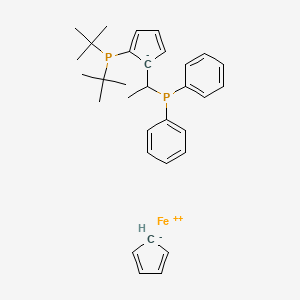

![12-Phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B12823057.png)
